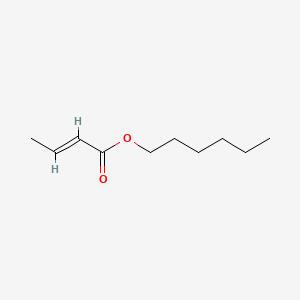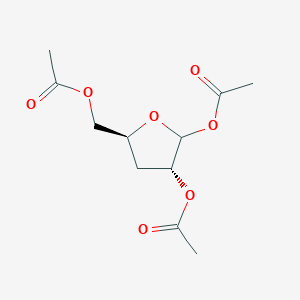
4-Phenoxyfuran-2-carbaldehyde
説明
4-Phenoxyfuran-2-carbaldehyde is a chemical compound belonging to the furan family. It is characterized by a yellowish crystalline solid appearance with a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.
作用機序
Target of Action
Furan-2-carbaldehydes, a class of compounds to which 4-phenoxyfuran-2-carbaldehyde belongs, are known to be used as efficient green c1 building blocks in the synthesis of bioactive quinazolin-4(3h)-ones .
Mode of Action
The mode of action of this compound involves ligand-free photocatalytic C–C bond cleavage . Mechanistic studies suggest that conjugated N, O -tridentate copper complexes act as novel photoinitiators under visible light .
Biochemical Pathways
Furan-2-carbaldehydes are known to be involved in the synthesis of bioactive quinazolin-4(3h)-ones . This process involves ligand-free photocatalytic C–C bond cleavage .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability .
Result of Action
Furan-2-carbaldehydes are known to be used in the synthesis of bioactive quinazolin-4(3h)-ones , suggesting potential bioactivity.
Action Environment
Furan platform chemicals, a class to which this compound belongs, are known to be derived from biomass , suggesting potential environmental influences on their production and use.
生化学分析
Biochemical Properties
4-Phenoxyfuran-2-carbaldehyde, as a furan derivative, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . It plays an indispensable role in many synthetic pathways, for example, in the synthesis of pharmaceuticals, dyes, or polymeric materials .
Cellular Effects
. For instance, some furan derivatives have shown anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones by ligand-free photocatalytic C–C bond cleavage . This suggests that this compound may also participate in similar reactions.
Temporal Effects in Laboratory Settings
, suggesting that they may have stability suitable for laboratory manipulations.
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Furan derivatives are known to play important roles in various biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyfuran-2-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is known for its efficiency in producing high yields of the desired aldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring the scalability of the process.
化学反応の分析
Types of Reactions: 4-Phenoxyfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-Phenoxyfuran-2-carboxylic acid.
Reduction: Formation of 4-Phenoxyfuran-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Phenoxyfuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
4-Phenylfuran-2-carbaldehyde: Similar structure but with a phenyl group instead of a phenoxy group.
Furan-2-carbaldehyde: Lacks the phenoxy substituent, making it less complex.
Uniqueness: 4-Phenoxyfuran-2-carbaldehyde stands out due to its phenoxy group, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-phenoxyfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-7-10-6-11(8-13-10)14-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQUEXYWZTWDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=COC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303309 | |
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-00-6 | |
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)
-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)
![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)
